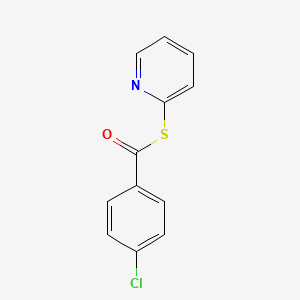
S-pyridin-2-yl 4-chlorobenzenecarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-pyridin-2-yl 4-chlorobenzenecarbothioate is a chemical compound that belongs to the class of thioesters. It is characterized by the presence of a pyridine ring and a chlorobenzene ring connected through a thiocarbonyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-pyridin-2-yl 4-chlorobenzenecarbothioate typically involves the reaction of 4-chlorobenzenecarbothioic acid with pyridine-2-thiol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioester bond. The reaction is conducted under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
S-pyridin-2-yl 4-chlorobenzenecarbothioate undergoes various types of chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyridin-2-yl 4-chlorobenzenethiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-pyridin-2-yl 4-chlorobenzenecarbothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other thioesters and related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds
Mecanismo De Acción
The mechanism of action of S-pyridin-2-yl 4-chlorobenzenecarbothioate involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2-thiol: Shares the pyridine ring but lacks the chlorobenzene moiety.
4-Chlorobenzenecarbothioic acid: Contains the chlorobenzene ring but lacks the pyridine moiety.
Thioesters: General class of compounds with similar thiocarbonyl groups.
Uniqueness
S-pyridin-2-yl 4-chlorobenzenecarbothioate is unique due to the combination of the pyridine and chlorobenzene rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler thioesters .
Propiedades
Número CAS |
74032-43-2 |
|---|---|
Fórmula molecular |
C12H8ClNOS |
Peso molecular |
249.72 g/mol |
Nombre IUPAC |
S-pyridin-2-yl 4-chlorobenzenecarbothioate |
InChI |
InChI=1S/C12H8ClNOS/c13-10-6-4-9(5-7-10)12(15)16-11-3-1-2-8-14-11/h1-8H |
Clave InChI |
RRYHLNPZMPSQRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)SC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


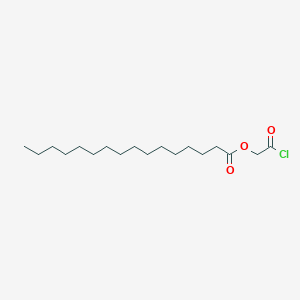
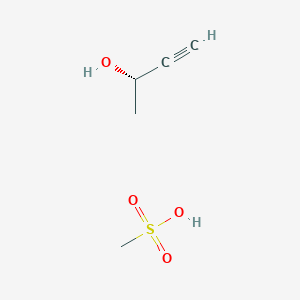
![3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione](/img/structure/B14465122.png)
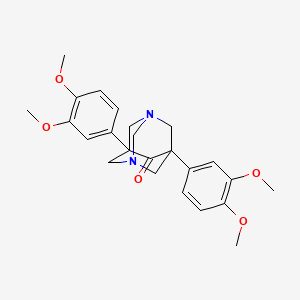

![2-amino-8-[amino(methyl)amino]-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14465128.png)

![Acetamide, N-[2-(2-phenylethenyl)phenyl]-](/img/structure/B14465135.png)
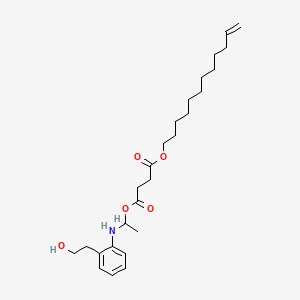
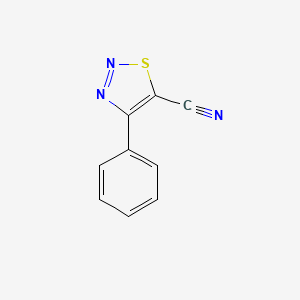
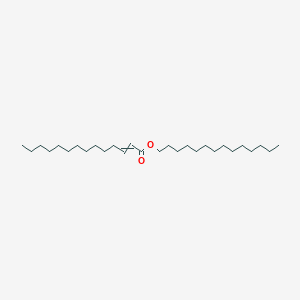
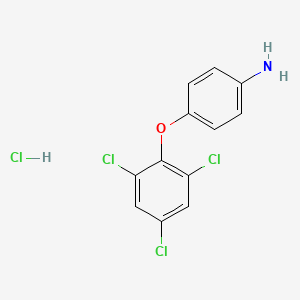
![N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide](/img/structure/B14465183.png)
![2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol](/img/structure/B14465194.png)
